Boc-Dap(Boc)-OH.DCHA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

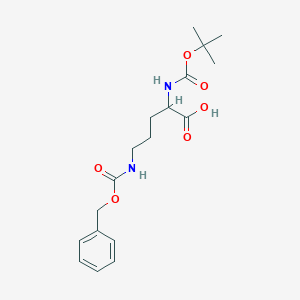

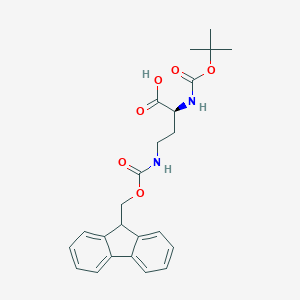

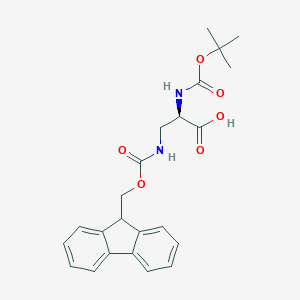

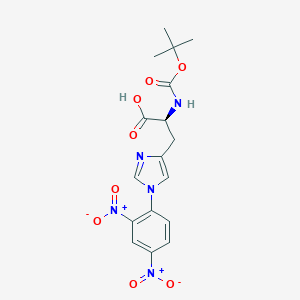

Boc-Dap(Boc)-OH, also known as (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid, is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also used in the preparation of peptides with metal complexing groups .

Synthesis Analysis

A synthesis method of N-Boc-Dolaprine and Boc-Dap DCHA has been disclosed . The synthesis method comprises the following steps:- Synthesized by Reformatsky reaction under activation of zinc powder .

- Obtained by methylation .

- Obtaining N-Boc-Dolaprine through hydrolysis reaction .

Molecular Structure Analysis

The molecular formula of Boc-Dap(Boc)-OH is C8H16N2O4 . Its molecular weight is 204.22 .Chemical Reactions Analysis

Boc-Dap(Boc)-OH is used in Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis

Boc-Dap(Boc)-OH is a solid substance . It has an optical activity of [α]20/D +5.5±1°, c = 1% in methanol: water (1:1) . It has a melting point of 210 °C (dec.) .科学的研究の応用

Stereoselective Synthesis

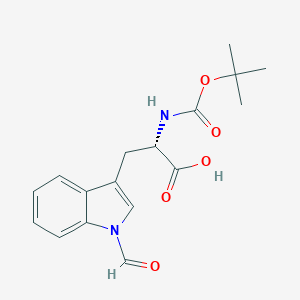

- Synthesis of N-Boc-dolaproine : An easy and stereoselective total synthesis of N-Boc-dolaproine, an important amino acid residue in the antineoplastic pentapeptide Dolastatin 10, was reported. This method is based on a Baylis–Hillman reaction, demonstrating the utility of Boc-Dap(Boc)-OH.DCHA in synthesizing complex peptides with potential anticancer properties (Almeida & Coelho, 2003).

Material Science and Polymer Research

- Polymer-Albumin Conjugate : Research on the delivery of macromolecular platinum drugs into cancerous cells has been enhanced by conjugating the polymer to albumin using monomers including Boc protected 1,3-diaminopropan-2-yl acrylate (Ac-DAP-Boc). This approach facilitates the creation of polymer-albumin conjugates that self-assemble into nanoparticles, showing superior toxicity to ovarian cancer cell lines compared to non-protein coated samples (Dağ et al., 2015).

Photodynamic Therapy

- Photodynamic Therapy for Cancer : The development of a binuclear platinum(II) boron-dipyrromethene (BODIPY) complex for lysosome organelle targeting and near-infrared light-induced photocytotoxic activity has been reported. This complex demonstrated significant lysosomal localization and remarkable apoptotic effects in various cancer cell lines, highlighting the potential of Boc-Dap(Boc)-OH.DCHA in constructing complex molecules for targeted cancer therapy (Ramu et al., 2019).

Advanced Oxidation Processes

- Water Treatment : The use of boron-doped diamond electrodes in electrochemical advanced oxidation processes for the removal of diclofenac in water matrices demonstrates the role of Boc-Dap(Boc)-OH.DCHA related compounds in environmental science. This study focuses on the reduction of diclofenac and the formation of transformation products, providing insights into the efficiency and dynamics of water treatment technologies (Heim et al., 2020).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

特性

IUPAC Name |

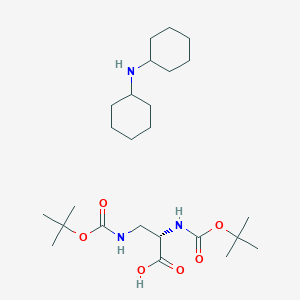

(2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6.C12H23N/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWKLGZKZRIVIE-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584987 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Dap(Boc)-OH.DCHA | |

CAS RN |

201472-68-6 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。